molecular formula C26H26N2O5 B2717029 1-(2,5-dimethylbenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 899922-07-7

1-(2,5-dimethylbenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2717029
CAS RN: 899922-07-7
M. Wt: 446.503
InChI Key: ISIVNVPOUWFITI-UHFFFAOYSA-N
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Description

1-(2,5-dimethylbenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound that belongs to the class of quinazoline derivatives. This compound has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Optoelectronic Materials

Quinazoline derivatives have been extensively researched for their applications in optoelectronic materials. These compounds are utilized in the creation of luminescent small molecules and chelate compounds, highlighting their role in photo- and electroluminescence. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for developing novel materials for electronic devices, including organic light-emitting diodes (OLEDs), image sensors, and colorimetric pH sensors. Their electroluminescent properties, especially when combined with other molecular fragments, enable the fabrication of highly efficient red phosphorescent OLEDs and materials for nonlinear optical applications (Lipunova et al., 2018).

Medicinal Chemistry

In the realm of medicinal chemistry, quinazoline derivatives have shown a broad spectrum of biological activities. They possess anticancer, anti-inflammatory, diuretic, and antihypertensive properties. Specifically, they have been identified as potential therapeutic agents in treating neurological disorders, such as epilepsy and schizophrenia, through their role as competitive AMPA receptor antagonists. The exploration of N-sulfonylamino azinones, a class of quinazoline derivatives, has highlighted their preclinical importance and biological activities, underscoring the versatility of quinazoline structures in drug development (Elgemeie et al., 2019).

Environmental Applications

Quinazoline derivatives are also being explored for environmental applications, such as carbon capture and utilization (CCU). Research into ionic liquid-based catalysts for CO2 conversion into quinazoline-2,4(1H,3H)-diones demonstrates the potential of these compounds in addressing atmospheric CO2 levels. This approach utilizes the unique properties of ionic liquids, combined with quinazoline derivatives, to convert CO2 into value-added chemicals, offering a promising avenue for sustainable environmental management (Zhang et al., 2023).

properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5/c1-16-10-11-17(2)18(12-16)15-27-21-9-7-6-8-20(21)25(29)28(26(27)30)19-13-22(31-3)24(33-5)23(14-19)32-4/h6-14H,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIVNVPOUWFITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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